1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane
Overview
Description
"1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane" is a fluorinated compound with potential applications in various chemical processes and reactions. This compound, like other fluorinated alkanes, is characterized by the presence of multiple fluorine atoms attached to its carbon backbone.
Synthesis Analysis
The synthesis of fluorinated compounds such as "1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane" often involves the use of perfluoroalkyl iodides and specific reagents or catalysts. For instance, (Zhdankin, 2010) describes the synthesis of similar compounds using oxidative methods.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is defined by the presence of fluorine atoms, which significantly influence their physical and chemical properties. For example, (Arakaki et al., 2010) discuss the structure of a related fluorotelomer alcohol.
Chemical Reactions and Properties
Fluorinated compounds like "1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane" exhibit unique reactivity due to the presence of fluorine atoms. For example, their reactions with nucleophiles or other organic compounds can lead to a variety of products, as demonstrated in studies such as those by (Banks et al., 1969).
Physical Properties Analysis
The physical properties of such fluorinated compounds are influenced by the strong electronegativity of fluorine atoms. This includes their solubility, boiling point, and stability under various conditions. Research like (Boulahia et al., 1999) provides insights into the physical properties of related fluorinated telomers.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential applications in organic synthesis, are key aspects of such compounds. Studies like (Umemoto & Gotoh, 1987) explore these aspects in depth.
Scientific Research Applications
Drug Discovery Applications : The trifluoromethylthio group (CF3S-) enhances cell membrane permeability and chemical and metabolic stability in drug molecules, which is relevant for drug discovery (Shao, Xu, Lu, & Shen, 2015).
Chemical Synthesis : Perfluoro-(3-methylbuta-1,2-diene) is utilized in synthesis and allylic rearrangement, and shows resistance to anhydrous hydrogen halides (Banks, Braithwaite, Haszeldine, & Taylor, 1969).
Battery Technology : Direct fluorination technology is applied to produce additives for lithium-ion secondary batteries and trifluoromethanesulfonyl fluoride, an intermediate in lithium battery electrolyte (Kobayashi, Inoguchi, Iida, Tanioka, Kumase, & Fukai, 2003).
Organic Chemistry : Carbanion 3 can be alkylated to produce hydrofluorocarbons in high yields, and its reaction with 1,3-diiodopropane leads to alkene and alkane formation (Dmowski & Woźniacki, 1985).
Biodegradation Studies : Microbial biodegradation of 1H,1H,2H,8H,8H-perfluorododecanol results in shorter fluorinated acids, less toxic and accumulating than PFOA (Arakaki, Ishii, Tokuhisa, Murata, Sato, Sonoi, Tatsu, & Matsunaga, 2010).
Electrochemistry : 1-Iodooctane undergoes catalytic reduction by nickel(I) salen, revealing insights into the mechanism of this reaction (Raess, Mubarak, Ischay, Foley, Jennermann, Raghavachari, & Peters, 2007).
Material Science : Research on fluorinated compounds containing iodine or bromine atoms has shown that they decompose easier in fire fighting, generating hydrogen fluoride and nitrogen oxides (Yamamoto, Yasuhara, Shiraishi, Kaya, & Abe, 1997).
Safety And Hazards
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F13I/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVZEKTVIXIUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047565 | |
Record name | 1H,1H,2H,2H-Perfluorooctyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; Melting point approximately 20 deg C; [Alfa Aesar MSDS] Solidified mass or fragments; [Sigma-Aldrich MSDS] | |
Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19362 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.8 [mmHg] | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19362 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | |
CAS RN |
2043-57-4 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2043-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-2-(perfluorohexyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,1H,2H,2H-Perfluorooctyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-IODO-2-(PERFLUOROHEXYL)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GDR0T29RK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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